molecular formula C16H37NSi B127590 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine CAS No. 151613-25-1

1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine

Cat. No.: B127590
CAS No.: 151613-25-1
M. Wt: 271.56 g/mol
InChI Key: KWIDFNSKSFZDPV-UHFFFAOYSA-N
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Description

1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is a silicon-based organic compound with the molecular formula C16H37NSi. It is known for its unique structure, which includes a silicon atom bonded to an octyl group, two isopropyl groups, and a dimethylamino group. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine can be synthesized through a series of organic reactions involving the appropriate precursors. One common method involves the reaction of octyltrichlorosilane with diisopropylamine and dimethylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as toluene or hexane to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents like acetonitrile or dichloromethane.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.

    Biology: Investigated for its potential use in modifying biological molecules and surfaces.

    Medicine: Explored for its potential in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine involves its ability to interact with various molecular targets through its silicon atom and functional groups. The compound can form stable bonds with other molecules, facilitating its use in modifying surfaces and creating new materials. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

  • 1,1-Diisopropyl-N,N-dimethyl-1-hexylsilanamine
  • 1,1-Diisopropyl-N,N-dimethyl-1-decylsilanamine
  • 1,1-Diisopropyl-N,N-dimethyl-1-dodecylsilanamine

Comparison: 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is unique due to its specific octyl group, which imparts distinct physical and chemical properties compared to its hexyl, decyl, and dodecyl counterparts. The length of the alkyl chain affects the compound’s solubility, reactivity, and potential applications. For instance, the octyl group provides a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications.

Properties

IUPAC Name

N-methyl-N-[octyl-di(propan-2-yl)silyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37NSi/c1-8-9-10-11-12-13-14-18(15(2)3,16(4)5)17(6)7/h15-16H,8-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIDFNSKSFZDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C(C)C)(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215901
Record name N,N-Dimethyl-1,1-bis(1-methylethyl)-1-octylsilanamine
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URL https://comptox.epa.gov/dashboard/DTXSID001215901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151613-25-1
Record name N,N-Dimethyl-1,1-bis(1-methylethyl)-1-octylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151613-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1,1-bis(1-methylethyl)-1-octylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl(dimethylamino)octylsilane
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